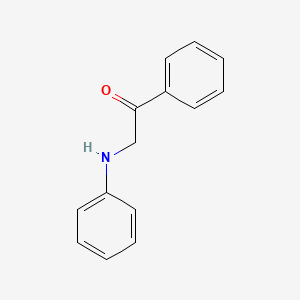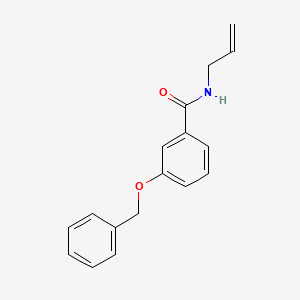
3-phenylmethoxy-N-prop-2-enylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenylmethoxy-N-prop-2-enylbenzamide, also known as FUB-144, is a synthetic cannabinoid that belongs to the benzamide family1. It is a potent agonist of the CB1 receptor with a high affinity to the receptor1.
Synthesis Analysis
The synthesis of FUB-144 involves the reaction of 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid with N-phenyl-N-(1-propen-2-yl)propanamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC)1.
Molecular Structure Analysis
FUB-144 has a molecular formula of C23H24FN3O2 and a molecular weight of 385.5 g/mol1. Its chemical structure consists of a substituted phenyl group, a benzamide core, and a prop-2-enyl chain1.
Chemical Reactions Analysis
The chemical reactions of FUB-144 are not explicitly mentioned in the sources. However, as a synthetic cannabinoid, it likely undergoes reactions similar to other compounds in its class.Physical And Chemical Properties Analysis
FUB-144 has a melting point range of 82-84°C1. It is sparingly soluble in water but soluble in organic solvents such as ethanol, chloroform, and methanol1.
Scientific Research Applications
Antibacterial Properties and Cell Division Inhibition
3-Methoxybenzamide derivatives have been found to possess significant antibacterial properties. One study highlights the lethal effect of 3-methoxybenzamide on Bacillus subtilis by inhibiting cell division, leading to filamentation and eventually lysis of cells. The inhibition targets the cell division system involving the FtsZ function during both vegetative growth and sporulation, indicating a potential application in developing antibacterial strategies against similar bacterial pathogens (Ohashi et al., 1999).
Inhibition of Poly(ADP-ribose) Synthetase
Research into inhibitors of the nuclear enzyme poly(ADP-ribose) synthetase identified benzamides substituted in the 3-position as highly inhibitory compounds. 3-Aminobenzamide and 3-methoxybenzamide were competitive inhibitors, with Ki values of less than 2 microM, suggesting their role in the modulation of poly(ADP-ribose) polymerase (PARP) activity, which is involved in DNA repair processes. This discovery points towards the therapeutic potential of these compounds in diseases related to DNA damage and PARP activity (Purnell & Whish, 1980).
Molecular Structure and Intermolecular Interactions
The molecular structure and intermolecular interactions of N-phenylbenzamide derivatives have been extensively studied, providing valuable insights into their physicochemical properties and reactivity. For instance, research on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide through single crystal X-ray diffraction and DFT calculations has demonstrated the influence of dimerization and crystal packing on molecular geometry, particularly affecting dihedral angles and the rotational conformation of aromatic rings. These findings are crucial for understanding the behavior of these compounds in various environments and could inform their application in materials science and drug design (Karabulut et al., 2014).
Antiviral Activity
The antiviral activity of N-phenylbenzamide derivatives against Enterovirus 71 (EV 71) has been identified, with certain compounds exhibiting low micromolar inhibitory concentrations and significantly lower cytotoxicity compared to established antivirals. This suggests the potential of these derivatives as lead compounds for developing new antiviral drugs, especially for diseases caused by EV 71 (Ji et al., 2013).
Safety And Hazards
The specific safety and hazards of FUB-144 are not detailed in the sources. However, it is important to note that it is a synthetic cannabinoid and these substances are often associated with significant health risks. It is also classified as a Schedule I drug by the United States Drug Enforcement Administration (DEA), indicating a high potential for abuse1.
Future Directions
The future directions of FUB-144 are not explicitly mentioned in the sources. However, it is noted that despite its classification as a controlled substance, research has shown that FUB-144 has potential applications in various fields of research and industry1.
Please note that this information is based on the available sources and there may be additional information in other papers that were not retrieved in this search. Always refer to the most recent and reliable sources when researching chemical compounds.
properties
IUPAC Name |
3-phenylmethoxy-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-11-18-17(19)15-9-6-10-16(12-15)20-13-14-7-4-3-5-8-14/h2-10,12H,1,11,13H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWVARYSYVBFRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367473 |
Source


|
| Record name | 3-phenylmethoxy-N-prop-2-enylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenylmethoxy-N-prop-2-enylbenzamide | |
CAS RN |
6120-98-5 |
Source


|
| Record name | 3-phenylmethoxy-N-prop-2-enylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


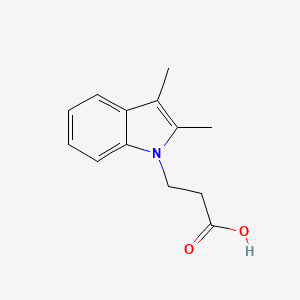

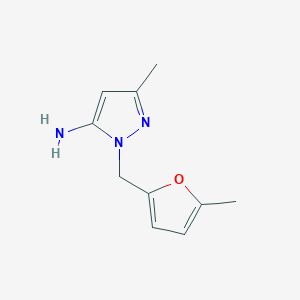
![3-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)phenylcarbamoyl]-acrylic acid](/img/structure/B1299410.png)
![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1299411.png)
![4H-chromeno[4,3-d]thiazol-2-amine](/img/structure/B1299413.png)
![3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299416.png)
![2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide](/img/structure/B1299419.png)
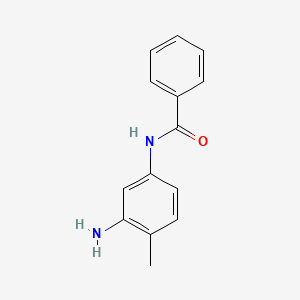
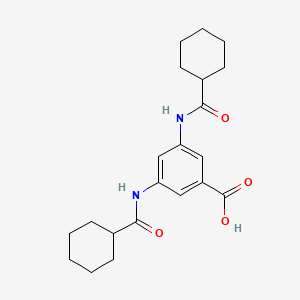
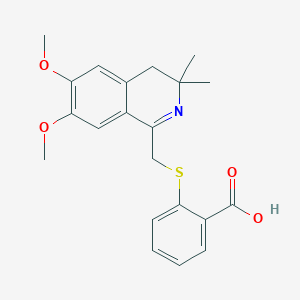
![4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1299427.png)
